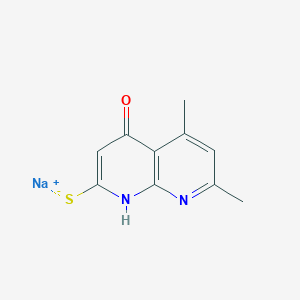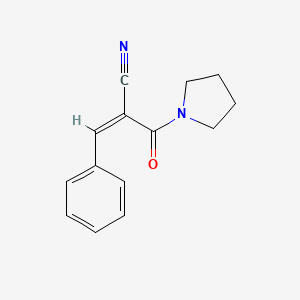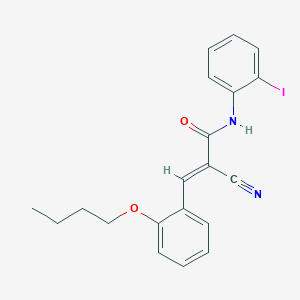
(E)-2-cyano-3-(2-hexoxyphenyl)-N-(2-iodophenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-cyano-3-(2-hexoxyphenyl)-N-(2-iodophenyl)prop-2-enamide, also known as CH223191, is a small molecule inhibitor that has been widely used in scientific research. This compound is known for its ability to selectively inhibit the aryl hydrocarbon receptor (AhR) pathway, which plays a crucial role in regulating various cellular processes.
Wirkmechanismus
(E)-2-cyano-3-(2-hexoxyphenyl)-N-(2-iodophenyl)prop-2-enamide acts as a competitive inhibitor of the AhR pathway by binding to the PAS-B domain of the AhR protein. This prevents the binding of the AhR protein to its ligands, such as dioxin and polycyclic aromatic hydrocarbons (PAHs), and inhibits the translocation of the AhR protein to the nucleus. This ultimately leads to the inhibition of the transcriptional activity of the AhR pathway.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the expression of genes involved in xenobiotic metabolism, immune response, and cell cycle regulation. In vivo studies have shown that this compound can protect against the toxic effects of dioxin and PAHs, reduce inflammation, and inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (E)-2-cyano-3-(2-hexoxyphenyl)-N-(2-iodophenyl)prop-2-enamide is its selectivity for the AhR pathway, which allows for the specific inhibition of this pathway without affecting other signaling pathways. This makes this compound a valuable tool for studying the specific functions of the AhR pathway. However, one limitation of this compound is its relatively low potency compared to other AhR inhibitors. This can make it difficult to achieve complete inhibition of the AhR pathway at lower concentrations of this compound.
Zukünftige Richtungen
There are several future directions for the use of (E)-2-cyano-3-(2-hexoxyphenyl)-N-(2-iodophenyl)prop-2-enamide in scientific research. One area of interest is the role of the AhR pathway in cancer development and progression. This compound has been shown to inhibit tumor growth in several animal models, and further studies are needed to investigate its potential as a cancer therapeutic. Another area of interest is the potential use of this compound in the treatment of autoimmune diseases, as the AhR pathway has been implicated in the regulation of immune responses. Finally, further optimization of the synthesis method for this compound may lead to the development of more potent and selective AhR inhibitors for use in scientific research.
Synthesemethoden
(E)-2-cyano-3-(2-hexoxyphenyl)-N-(2-iodophenyl)prop-2-enamide can be synthesized using a multistep process involving the reaction of 2-iodoaniline with 2-hexoxybenzaldehyde, followed by a Knoevenagel condensation reaction with malononitrile. The resulting product is then subjected to a palladium-catalyzed Heck coupling reaction with acrylamide to yield this compound. This synthesis method has been optimized to produce high yields of this compound with good purity.
Wissenschaftliche Forschungsanwendungen
(E)-2-cyano-3-(2-hexoxyphenyl)-N-(2-iodophenyl)prop-2-enamide has been extensively used in scientific research to study the role of the AhR pathway in various cellular processes. The AhR pathway is known to regulate the expression of genes involved in xenobiotic metabolism, immune response, cell cycle regulation, and apoptosis. This compound has been shown to selectively inhibit the AhR pathway without affecting other signaling pathways, making it a valuable tool for studying the specific functions of the AhR pathway.
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-(2-hexoxyphenyl)-N-(2-iodophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23IN2O2/c1-2-3-4-9-14-27-21-13-8-5-10-17(21)15-18(16-24)22(26)25-20-12-7-6-11-19(20)23/h5-8,10-13,15H,2-4,9,14H2,1H3,(H,25,26)/b18-15+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKWVXIVVPRJKP-OBGWFSINSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCOC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-cyano-3-[3-iodo-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B7466745.png)

![(E)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7466756.png)
![(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-N-methyl-N-(1-methylpiperidin-4-yl)prop-2-enamide](/img/structure/B7466763.png)
![(Z)-3-[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7466772.png)
![(Z)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide](/img/structure/B7466780.png)


![[2-[N-(2-cyanoethyl)anilino]-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7466795.png)


![4-[[2-[3-(4-Chlorophenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoic acid](/img/structure/B7466835.png)
![(E)-2-cyano-N-(2-iodophenyl)-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B7466837.png)
![(2E)-2-[(3-methylthiophen-2-yl)methylidene]-3,4-dihydronaphthalen-1-one](/img/structure/B7466840.png)